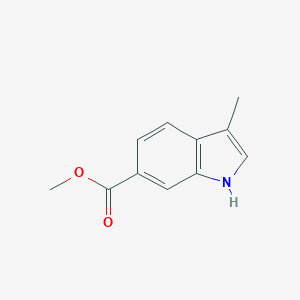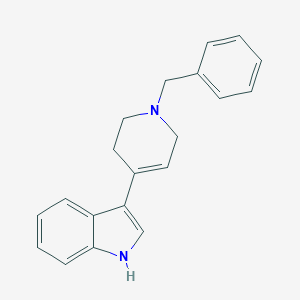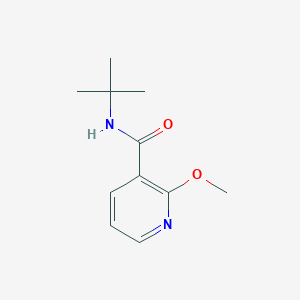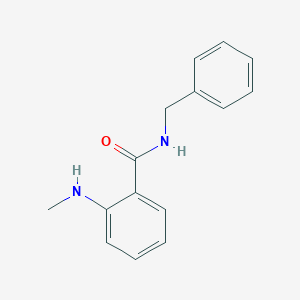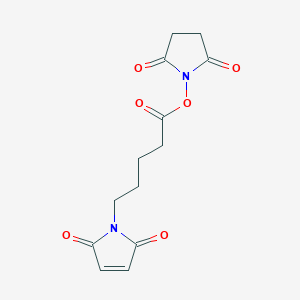
2-(Methylthio)-6-(trimethylsilyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylthio)-6-(trimethylsilyl)pyridine, also known as MTSP, is a chemical compound that belongs to the class of organosulfur compounds. It is widely used in scientific research for its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(Methylthio)-6-(trimethylsilyl)pyridine is not fully understood, but it is believed to act as a Lewis acid catalyst, facilitating the formation of chemical bonds between molecules.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it has been found to exhibit antifungal activity against various fungal strains, including Candida albicans.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Methylthio)-6-(trimethylsilyl)pyridine has several advantages for use in lab experiments, including its high stability and low toxicity. However, it is important to note that this compound can be difficult to handle due to its high reactivity and sensitivity to air and moisture.
Zukünftige Richtungen
There are several potential future directions for research on 2-(Methylthio)-6-(trimethylsilyl)pyridine, including its use as a catalyst in the synthesis of new organic compounds and its potential applications in drug discovery and material science. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential biochemical and physiological effects.
In conclusion, this compound is a unique and versatile chemical compound that has potential applications in various fields. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all important considerations for researchers working with this compound.
Synthesemethoden
The synthesis of 2-(Methylthio)-6-(trimethylsilyl)pyridine can be achieved through several methods, including the reaction of 2-bromo-6-(trimethylsilyl)pyridine with methyl mercaptan in the presence of a palladium catalyst. Another method involves the reaction of 2-chloro-6-(trimethylsilyl)pyridine with sodium methyl mercaptide.
Wissenschaftliche Forschungsanwendungen
2-(Methylthio)-6-(trimethylsilyl)pyridine has been extensively researched for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. It has been found to be a useful reagent in the synthesis of various organic compounds, including pyridine derivatives and heterocyclic compounds. Additionally, this compound has been used as a catalyst in various chemical reactions, including cross-coupling reactions and cyclization reactions.
Eigenschaften
CAS-Nummer |
199273-59-1 |
|---|---|
Molekularformel |
C9H15NSSi |
Molekulargewicht |
197.37 g/mol |
IUPAC-Name |
trimethyl-(6-methylsulfanylpyridin-2-yl)silane |
InChI |
InChI=1S/C9H15NSSi/c1-11-8-6-5-7-9(10-8)12(2,3)4/h5-7H,1-4H3 |
InChI-Schlüssel |
DXPJMFNPVFXSIY-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=NC(=CC=C1)SC |
Kanonische SMILES |
C[Si](C)(C)C1=NC(=CC=C1)SC |
Synonyme |
Pyridine, 2-(methylthio)-6-(trimethylsilyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



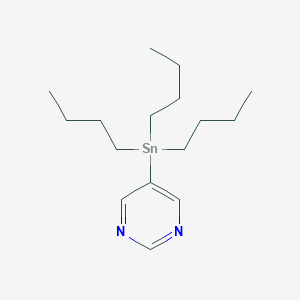
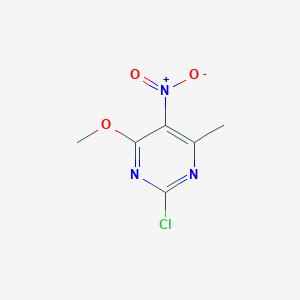
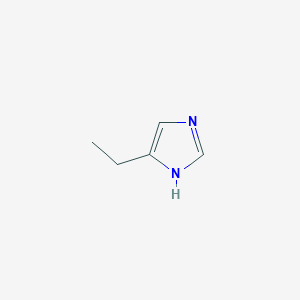
![2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride](/img/structure/B178193.png)
